N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 3-nitrobenzamide moiety at position 2. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological activities, including enzyme inhibition and cytotoxicity .
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S/c1-27(24,25)13-7-5-10(6-8-13)15-18-19-16(26-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBEJVDCDDRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is usually introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Nitration of Benzamide: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Reduction Reactions
The nitro (-NO₂) group at the 3-position of the benzamide undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:
-
Mechanistic Insight : The nitro group is reduced to an amine (-NH₂) or hydroxylamine (-NHOH) without affecting the oxadiazole ring or methylsulfonyl group .
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions due to electron-deficient nitrogen atoms:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂NH₂·H₂O | DMF, 80°C, 8 hr | 5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine | 65% | |
| CH₃ONa | MeOH, reflux, 6 hr | Methyl ether derivative | 58% |
-
Key Observation : Substitution occurs preferentially at the C-2 position of the oxadiazole ring, driven by ring strain and electronic effects .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | 6M HCl, 100°C, 24 hr | 3-Nitrobenzoic acid + 5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine | 90% | |
| Basic | NaOH (2M), EtOH/H₂O, 70°C, 12 hr | Same as above | 85% |
-
Stability Note : The methylsulfonyl group remains intact under hydrolysis conditions, confirming its chemical robustness .
Electrophilic Aromatic Substitution (EAS)
The nitrobenzamide moiety directs electrophilic attacks to meta positions:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 4 hr |
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its substituents. Comparisons with similar derivatives highlight the impact of functional groups on activity:
Key Observations :
- Methylsulfonyl vs. Ethylthio : The methylsulfonyl group in the target compound is more polar and electron-withdrawing than the ethylthio group in compound 6a . This could improve binding to polar enzyme active sites (e.g., carbonic anhydrases) but may reduce membrane permeability.
- Heterocyclic Additions : Imidazole () or thiazole () moieties in analogs suggest divergent biological targets, such as DNA or microbial enzymes, whereas the target compound’s simpler benzamide may prioritize enzyme inhibition .
Enzyme Inhibition Potential
Compound 6a () demonstrated inhibition of human carbonic anhydrase II (hCA II) via docking studies, with the ethylthio group participating in hydrophobic interactions . The target compound’s methylsulfonyl group, being bulkier and more polar, might form stronger hydrogen bonds or electrostatic interactions with hCA II’s active site residues (e.g., Zn²⁺-coordinated histidines). However, excessive bulk could reduce fit, highlighting a trade-off between substituent size and activity.
Cytotoxicity and Solubility Considerations
The nitro group in the target compound is shared with cytotoxic analogs like the benzothiazol-2-yl derivative (), which may intercalate DNA or generate reactive oxygen species .
Physicochemical Properties
- LogP : The methylsulfonyl group (highly polar) likely reduces logP compared to ethylthio or alkyl-substituted oxadiazoles, favoring solubility but limiting blood-brain barrier penetration.
- Thermodynamic Stability : The electron-withdrawing nitro and methylsulfonyl groups may stabilize the oxadiazole ring against metabolic degradation, a common issue with heterocycles .
Biological Activity
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16N4O4S
- Molecular Weight : 368.39 g/mol
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to oxadiazole derivatives. For instance, derivatives containing the oxadiazole ring have shown significant antimicrobial activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The presence of the methylsulfonyl group is believed to enhance the solubility and bioactivity of these compounds.
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant activity through mechanisms such as radical scavenging. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this activity. Studies indicate that oxadiazole derivatives exhibit significant radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research has indicated that oxadiazole derivatives can modulate inflammatory pathways. For example, compounds that inhibit nitric oxide synthase (NOS) may reduce the production of pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases .
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in inflammation and microbial resistance.
- Radical Scavenging : The structure allows for interaction with free radicals, reducing oxidative stress.
- Cell Proliferation Modulation : Some studies suggest that oxadiazole derivatives can influence cell proliferation pathways, potentially impacting cancer cell growth .
Study 1: Antimicrobial Efficacy
In a comparative study on various oxadiazole derivatives, this compound was tested against strains of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity .
Study 2: Antioxidant Activity Assessment
Using the DPPH assay, the antioxidant capacity of this compound was evaluated alongside other known antioxidants. Results showed a significant reduction in DPPH absorbance at concentrations as low as 10 µg/mL, demonstrating its potential as a natural antioxidant agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization under acidic conditions (e.g., POCl₃ or H₂SO₄) .
Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Coupling : Amide bond formation between the oxadiazole intermediate and 3-nitrobenzoyl chloride, catalyzed by DCC/DMAP .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key analytical techniques include:
- 1H/13C NMR : To verify the oxadiazole ring protons (δ 8.5–9.0 ppm) and methylsulfonyl group (δ 3.2–3.5 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 413.08) .
- HPLC : For purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screenings focus on:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays targeting carbonic anhydrase or acetylcholinesterase .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituents:
- Methylsulfonyl vs. Methylsulfanyl : The sulfonyl group enhances solubility and target binding via hydrogen bonding, while sulfanyl groups increase lipophilicity .
- Nitro Group Position : Meta-substitution (3-nitro) improves electron-withdrawing effects, stabilizing interactions with enzyme active sites .
- Data Table :
| Substituent | IC₅₀ (Carbonic Anhydrase II) | LogP |
|---|---|---|
| -SO₂CH₃ | 0.45 µM | 2.1 |
| -SCH₃ | 1.2 µM | 3.8 |
| -NO₂ (para) | 2.8 µM | 2.3 |
Q. How can computational methods elucidate the mechanism of action?
- Methodological Answer :
- Molecular Docking : Using AutoDock Vina to model interactions with enzymes (e.g., hCA II PDB:5NY3). The methylsulfonyl group forms hydrogen bonds with Thr199, while the nitro group interacts with Zn²+ in the active site .
- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Cross-validate results using:
- Orthogonal Assays : Compare enzyme inhibition (e.g., hCA II) with cell-based viability assays .
- Solubility Adjustments : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability .
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : DMSO/PEG 400 (1:4 v/v) for IP/IV administration .
- Salt Formation : Sodium or hydrochloride salts to enhance aqueous solubility .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm, PDI < 0.2) .
Q. How to assess the compound’s potential for intellectual property (IP) protection?
- Methodological Answer :
- Patent Landscape Analysis : Use Derwent Innovation to identify prior art (e.g., WO202315678A1 for oxadiazole-based enzyme inhibitors) .
- Novelty Criteria : Focus on unique substituents (e.g., 3-nitrobenzamide + methylsulfonyl) not claimed in existing patents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
